AP20187
Übersicht
Beschreibung
Diese Dimerisierung initiiert biologische Signaltransduktionskaskaden, Genexpression oder stört Protein-Protein-Interaktionen . AP20187 wird in der wissenschaftlichen Forschung häufig verwendet, um Zellfunktionen, Signalwege und Proteininteraktionen zu untersuchen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird typischerweise hergestellt, indem die Verbindung in 100%igem Ethanol gelöst wird, um eine Stammlösung zu erhalten. Für In-vivo-Experimente wird eine 42 mM Stammlösung empfohlen . Die Stammlösung kann zur Langzeitlagerung bei -20°C gelagert werden. Um eine Dosierlösung zu erhalten, wird die Stammlösung mit PEG-400 und Tween-80 in Wasser verdünnt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Synthese seiner chemischen Struktur, die mehrere Schritte der organischen Synthese umfasst. Die Verbindung wird dann gereinigt, um einen hohen Reinheitsgrad zu erreichen, typischerweise über 98%, wie durch Hochleistungsflüssigkeitschromatographie (HPLC) bestimmt .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Dimerisierung: This compound induziert die Dimerisierung von FK506-bindenden Proteinen, was für seine biologische Aktivität entscheidend ist.
Abbau: Die Verbindung ist anfällig für spontanen Abbau, wenn sie bei -20°C im Dunkeln gelagert wird.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird verwendet, um die Dimerisierung von Proteinen und die resultierenden Signalwege zu untersuchen.
Biologie: Wird zur Untersuchung von Zellfunktionen, Apoptose und Proteininteraktionen eingesetzt.
Wirkmechanismus
This compound wirkt als chemischer Induktor der Dimerisierung (CID). Es bindet an FK506-bindende Proteine und bewirkt deren Dimerisierung. Diese Dimerisierung aktiviert nachgeschaltete Signalwege, die zu verschiedenen biologischen Effekten wie Genexpression und Apoptose führen . Die Aktivität der Verbindung ist reversibel, was kontrollierte Studien von Proteininteraktionen und Signalwegen ermöglicht .
Wissenschaftliche Forschungsanwendungen
AP20187 has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
AP20187 interacts with fusion proteins containing the DmrB domain, leading to their dimerization . This dimerization activates the fusion proteins, triggering biochemical reactions such as the apoptosis pathway . The nature of these interactions is reversible, allowing for control over the activation and deactivation of these proteins .
Cellular Effects
This compound has significant effects on various types of cells. In cancer therapies and adoptive cell therapies, this compound is used to induce apoptosis, effectively eliminating specific cells . It influences cell function by activating the apoptosis pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the dimerization of fusion proteins containing the DmrB domain . This dimerization is induced by this compound binding to these proteins, leading to their activation . The activated proteins can then exert their effects at the molecular level, including changes in gene expression and the activation of the apoptosis pathway .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving a murine model of breast cancer, the viability of cancer cells was significantly reduced when treated with this compound
Metabolic Pathways
This interaction leads to the activation of these proteins and the subsequent triggering of biochemical reactions such as the apoptosis pathway .
Transport and Distribution
As a cell-permeable ligand, this compound can enter cells and interact with intracellular proteins .
Subcellular Localization
Given its role as a chemical inducer of dimerization, it can be inferred that this compound interacts with fusion proteins at their location within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AP20187 is typically prepared by dissolving the compound in 100% ethanol to create a stock solution. For in vivo experiments, a 42 mM stock solution is recommended . The stock solution can be stored at -20°C for long-term use. To prepare a dosing solution, the stock solution is diluted with PEG-400 and Tween-80 in water .
Industrial Production Methods
The industrial production of this compound involves the synthesis of its chemical structure, which includes multiple steps of organic synthesis. The compound is then purified to achieve a high level of purity, typically greater than 98% as determined by high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
AP20187 undergoes various chemical reactions, including:
Dimerization: This compound induces the dimerization of FK506-binding proteins, which is crucial for its biological activity.
Degradation: The compound is susceptible to spontaneous degradation when stored in the dark at -20°C.
Vergleich Mit ähnlichen Verbindungen
AP20187 ähnelt anderen chemischen Dimerisatoren wie AP1903 und Rapamycin. This compound ist einzigartig in seiner Fähigkeit, die Dimerisierung von FK506-bindenden Proteinen mit hoher Spezifität und Effizienz zu induzieren . Weitere ähnliche Verbindungen sind:
AP1903: Ein weiterer chemischer Dimerisator, der in ähnlichen Anwendungen verwendet wird, jedoch mit unterschiedlichen Bindungseigenschaften.
This compound zeichnet sich durch seine hohe Reinheit, Zellpermeabilität und spezifische Wirkung auf FK506-bindende Proteine aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGUMKAXUXKGI-BPNHAYRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H107N5O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098203 | |
Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1482.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195514-80-8 | |
Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AP 20187 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of AP20187?
A1: this compound exerts its effects by binding to and inducing the dimerization of proteins containing a modified FK506 binding protein (FKBP) domain, specifically the Fv2E variant. [, , , ] This dimerization can activate downstream signaling pathways depending on the protein fused to the FKBP domain.
Q2: What are some examples of proteins that have been successfully targeted by this compound for dimerization?
A2: Researchers have fused the FKBP domain to a variety of proteins, including: * Receptor tyrosine kinases: Including fibroblast growth factor receptor 1 (FGFR1), [, ] the thrombopoietin receptor (Mpl), [, ] and the insulin receptor. [] * Cytokine receptors: Such as the interleukin-6 receptor (gp130) [] and kinase insert domain-containing receptor (KDR). [] * Other signaling proteins: Like the Ste20-like kinase (SLK) [] and the E2-conjugating enzyme Cdc34. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided papers do not contain specific spectroscopic data for this compound.
Q5: Has this compound been used successfully in in vivo studies?
A6: Yes, this compound has demonstrated efficacy in several animal models, including mice and Xenopus laevis . [, , , , , , , , ]
Q6: Are there concerns regarding the stability of this compound under physiological conditions?
A6: While the provided papers don't directly address stability issues, the successful use of this compound in in vivo models suggests adequate stability for those experimental setups.
Q7: Does this compound possess any inherent catalytic activity?
A8: No, this compound itself does not possess catalytic properties. Its function relies solely on its ability to induce dimerization of target proteins. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.